molecular formula C10H11NO2 B6618824 5,6,7,8-tetrahydroquinoline-4-carboxylic acid CAS No. 854864-18-9

5,6,7,8-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B6618824
CAS No.: 854864-18-9
M. Wt: 177.20 g/mol
InChI Key: JXVNDNKYPJNLGX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure that is partially saturated, specifically at the 5, 6, 7, and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-4-carboxylic acid typically involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction proceeds under specific conditions, often requiring the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction conditions, ensuring consistent quality and yield, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can further saturate the quinoline ring or reduce other functional groups present.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Can involve reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid is unique due to its partially saturated quinoline ring, which imparts distinct chemical and biological properties compared to fully aromatic quinoline derivatives. This partial saturation can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid (THQCA) is a compound that has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry. This article delves into the biological properties of THQCA, exploring its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a six-membered aromatic ring fused to a five-membered ring with a carboxylic acid group at the fourth position. The molecular formula is C10H11NO2C_{10}H_{11}NO_2, and it is often studied in its hydrochloride form to enhance solubility in biological systems.

The biological activity of THQCA is primarily attributed to its ability to interact with various molecular targets. Research suggests that it may modulate the activity of enzymes and receptors involved in critical cellular processes. Notably, it has been implicated in:

  • Neuroprotective Effects : THQCA has shown potential as an inhibitor of enzymes linked to neurodegenerative diseases, suggesting a role in protecting neuronal cells from damage.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : THQCA has been associated with anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Antioxidant Activity

A study evaluated the antioxidant potential of THQCA and its derivatives. Among six synthesized compounds derived from THQCA, three displayed moderate antioxidant activity. This suggests that modifications to the structure can enhance or diminish biological efficacy.

Anticancer Properties

THQCA and its derivatives have been investigated for anticancer properties. For example:

  • Cell Cycle Modulation : In vitro studies indicated that certain derivatives of THQCA could induce changes in cell cycle phases in cancer cell lines. Specifically, (R)-5a was found to increase the G0/G1 phase while decreasing S and G2/M phases, indicating potential for cancer treatment through cell cycle regulation .
  • KRas Inhibition : Compounds derived from tetrahydroquinoline structures were screened for their ability to inhibit KRas, a key regulator in many cancers. Some derivatives showed IC50 values as low as 0.9 μM against colon cancer cell lines .

Comparative Analysis with Similar Compounds

The structural uniqueness of THQCA contributes to its diverse biological activities. Below is a comparison table highlighting similar compounds:

Compound NameStructural FeaturesUnique Properties
1,2,3,4-Tetrahydroquinoline-2-carboxylic acidSimilar tetrahydroquinoline structureDifferent position of carboxylic group
6-Bromo-4-carboxylic acid tetrahydroquinolineBromine substitution on the quinoline ringEnhanced reactivity due to halogen presence
2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acidMethyl substitution at position 2Altered lipophilicity affecting biological activity

Future Directions and Research Needs

Despite promising findings regarding the biological activities of THQCA, further research is essential to elucidate its mechanisms of action fully. Investigations into:

  • Specific Pathways : Understanding how THQCA interacts with specific cellular pathways can help optimize its use in therapeutic applications.
  • Pharmacokinetics : Studies focusing on the pharmacokinetic properties of THQCA derivatives will be crucial for their development as pharmaceuticals.
  • Clinical Trials : Future clinical trials are necessary to establish efficacy and safety profiles for potential therapeutic applications.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVNDNKYPJNLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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